3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Description

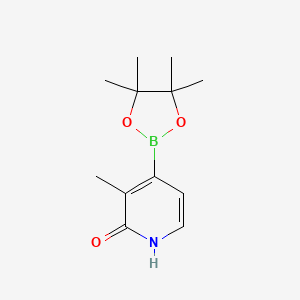

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (hereafter referred to as Compound A) is a pyridine-based boronate ester with a hydroxyl group at position 2, a methyl group at position 3, and a pinacol boronate ester at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Properties

Molecular Formula |

C12H18BNO3 |

|---|---|

Molecular Weight |

235.09 g/mol |

IUPAC Name |

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C12H18BNO3/c1-8-9(6-7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) |

InChI Key |

HVHHUIFFFLZSIH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)NC=C2)C |

Origin of Product |

United States |

Preparation Methods

Transition-Metal-Catalyzed Borylation

- Catalysts: Palladium, iridium, or nickel complexes are commonly employed to catalyze the borylation of halogenated pyridine derivatives.

- Starting Materials: Halogenated 3-methylpyridin-2-ol derivatives (e.g., 3-methyl-4-halopyridin-2-ol) serve as substrates.

- Boron Source: Bis(pinacolato)diboron (B2pin2) is the standard boron reagent providing the pinacol boronate moiety.

- Reaction Conditions: Typical conditions involve heating in polar aprotic solvents like 1,4-dioxane or DMF, presence of a base (e.g., potassium acetate), and inert atmosphere.

- Example: A general procedure involves stirring the halogenated pyridin-2-ol with bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl2, and potassium acetate at 80–100 °C for several hours.

Directed Lithiation Followed by Borylation

- Approach: Directed ortho-lithiation of 3-methylpyridin-2-ol with strong bases (e.g., n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as trimethyl borate or pinacol boronates.

- Advantages: This method allows regioselective introduction of the boronate ester at the 4-position of the pyridine ring.

- Limitations: Requires careful control of temperature and moisture exclusion due to the sensitivity of organolithium reagents.

Alternative Synthetic Routes

- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate borylation reactions, improving yields and reducing reaction times.

- One-Pot Multi-Step Procedures: Some protocols combine halogenation, lithiation, and borylation steps in a telescoped manner to streamline synthesis.

Detailed Synthetic Procedure Example

Analytical Data Supporting Preparation

- NMR Spectroscopy: Characteristic signals include methyl protons at ~2.3 ppm, aromatic pyridine protons between 6.5–8.5 ppm, and pinacol methyl groups as singlets near 1.2 ppm in ^1H NMR.

- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C12H18BNO3.

- Infrared Spectroscopy: Key absorptions include O–H stretch (~3400 cm^-1), B–O stretches (~1350 cm^-1), and aromatic C=C stretches (~1600 cm^-1).

Research Discoveries and Improvements

- Recent studies have optimized catalyst systems to improve yields and selectivity for the borylation of pyridin-2-ol derivatives.

- Microwave-assisted protocols have demonstrated significant reduction in reaction times from hours to minutes while maintaining high purity and yield.

- The use of ligand-free nickel catalysts has been explored as a cost-effective alternative to palladium, with promising results in borylation efficiency.

- Alternative boron sources and bases have been screened to minimize side reactions and improve functional group tolerance.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | 3-methyl-4-bromopyridin-2-ol, B2pin2 | Pd(dppf)Cl2 | 80 °C, 4 h, KOAc base | High yield, well-established | Requires Pd catalyst, sensitive to air |

| Directed lithiation-borylation | 3-methylpyridin-2-ol, n-BuLi, boron electrophile | None | Low temp (-78 °C), inert atmosphere | Regioselective, versatile | Sensitive reagents, moisture sensitive |

| Microwave-assisted borylation | Same as Pd-catalyzed | Pd catalyst | Microwave, ~100 °C, minutes | Rapid, efficient | Requires microwave reactor |

| Ni-catalyzed borylation (emerging) | Halopyridine, B2pin2 | Ni catalyst | Mild conditions | Cost-effective, sustainable | Less established, optimization needed |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester group, yielding the parent pyridine derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products

Oxidation: this compound is converted to 3-methyl-2-hydroxypyridine-4-boronic acid.

Reduction: The product is 3-methyl-2-hydroxypyridine.

Substitution: Various biaryl or vinyl derivatives depending on the coupling partner used.

Scientific Research Applications

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is widely used in scientific research due to its versatility:

Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

Mechanism of Action

The mechanism by which 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exerts its effects is primarily through its ability to form stable carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the coupling partner .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural differences between Compound A and analogous boronate esters:

Key Observations :

- Electron-Donating Groups : The -OH in Compound A increases solubility but may deactivate the pyridine ring toward electrophilic substitution compared to -OCH₃ in benzene derivatives .

- Core Heterocycle : Pyridine-based boronate esters (e.g., Compound A ) generally exhibit higher reactivity in cross-coupling than benzene derivatives due to nitrogen's electron-withdrawing effect .

Reactivity in Suzuki-Miyaura Coupling :

- Compound A : Moderate reactivity due to -OH coordination with palladium catalysts; yields range from 60–80% in aryl-aryl couplings .

- Pyrazole Analogs : Faster coupling kinetics (yields >90%) attributed to the pyrazole’s electron-deficient nature and reduced steric bulk .

- Benzene Derivatives : Lower reactivity (yields 40–60%) due to weaker electron-withdrawing effects .

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BNO3

- Molecular Weight : 233.08 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% (GC)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been investigated for its inhibitory effects on certain proteases involved in viral replication, particularly those related to SARS-CoV-2.

Inhibition of Viral Proteases

Research indicates that derivatives of boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. The mechanism involves the binding of the compound to the catalytic site of the enzyme, preventing the cleavage of viral polyproteins necessary for viral replication.

In vitro studies have shown that compounds similar to this compound exhibit significant inhibition of Mpro activity at micromolar concentrations. For instance:

Antiviral Activity

A focused library of β-amido boronic acids was synthesized and screened for antiviral activity against SARS-CoV-2. Compounds with specific structural features demonstrated enhanced binding affinity and selectivity for Mpro over other proteases like PLpro.

| Compound | Mpro Inhibition (%) at 20 µM |

|---|---|

| Compound A | 23% |

| Compound B | 45% |

| 3-Methyl... | 23% |

Case Study: Structure-Activity Relationship (SAR)

A study investigated how variations in the side chains of boronic acid derivatives affected their inhibitory potency against Mpro. The results suggested that:

- Increased hydrophobicity improved binding affinity.

- The presence of a chiral center significantly influenced the inhibitory activity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo. The structure's potential for oxidative stress induction in bacterial models has been noted but requires more detailed investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.